molecular formula C13H11N3O4 B1277377 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 191732-76-0

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B1277377
CAS RN: 191732-76-0
M. Wt: 273.24 g/mol
InChI Key: IICWMVJMJVXCLY-UHFFFAOYSA-N
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Description

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , also known by its IUPAC name 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄ . It is a solid substance with a molecular weight of approximately 273.25 g/mol . The compound is characterized by its intriguing structure, which includes a piperidinone ring and an isoindoline-1,3-dione moiety .


Molecular Structure Analysis

For a visual representation, refer to the 2D structure provided in the National Institute of Standards and Technology (NIST) database .

Scientific Research Applications

Proteolysis Targeting Chimera (PROTAC) Research

This compound serves as a crucial ligand in PROTAC research. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The ability of this compound to bind with specific proteins makes it valuable for creating new PROTAC molecules that can target disease-related proteins for degradation.

Cancer Therapeutics

As a thalidomide analog, this compound has potential applications in cancer therapy. Thalidomide and its derivatives have been shown to possess anti-angiogenic and immunomodulatory properties, making them useful in treating various cancers . Research into the specific mechanisms and therapeutic windows of this compound could lead to novel cancer treatments.

Immunological Studies

The immunomodulatory effects of thalidomide analogs also extend to broader immunological research. This compound could be used to study the modulation of immune responses, which is relevant in autoimmune diseases, transplant rejection, and inflammatory conditions .

Neurodegenerative Disease Research

Thalidomide analogs have been implicated in the modulation of neuroinflammatory pathways. This compound could be used to explore therapeutic strategies for neurodegenerative diseases like Alzheimer’s and Parkinson’s, where inflammation plays a key role in disease progression .

Biological Material Synthesis

The compound can be utilized as a biological material or organic compound in life science research. Its structural properties may be beneficial in synthesizing new compounds with specific biological activities .

Drug Design and Development

Due to its structural similarity to thalidomide, this compound can be a starting point for the design and development of new drugs. It can be modified chemically to enhance its therapeutic properties or reduce potential side effects .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics and toxicology of this compound is vital for understanding its behavior in the body, including absorption, distribution, metabolism, and excretion. This information is crucial for assessing its potential as a therapeutic agent .

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione acts as a ligand for cereblon , binding to it and inducing the enzyme to degrade specific proteins . In particular, it promotes the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Biochemical Pathways

The action of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione on cereblon affects the ubiquitin-proteasome pathway . By promoting the degradation of IKZF1 and IKZF3, it can influence the transcriptional regulation of genes involved in cell differentiation and proliferation .

Result of Action

The molecular and cellular effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione’s action are primarily related to its influence on protein degradation. By promoting the degradation of IKZF1 and IKZF3, it can impact the regulation of various cellular processes, including cell differentiation and proliferation .

Action Environment

The action, efficacy, and stability of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as pH and the presence of other molecules could potentially affect its interaction with cereblon and its subsequent actions.

properties

IUPAC Name

5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICWMVJMJVXCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431253
Record name 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

CAS RN

191732-76-0
Record name 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline {alternatively named as N-(2,6-dioxopiperidin-3-yl)-4-nitrophthalimide} (1 g, 3.3 mmol) and 10% Pd/C (0.13 g) in 1,4-dioxane (200 mL) was hydrogenated at 50 psi for 6.5 hours. The catalyst was filtered through Celite and the filtrate concentrated in vacuo. The residue was crystallized from ethyl acetate (20 mL) to give 0.62 g (69%) of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline {alternatively named as N-(2,6-dioxopiperidin -3-yl)-4-aminophthalimide} as an orange solid. Recrystallization from dioxane/ethyl acetate gave 0.32 g of yellow solid: mp 318.5-320.5° C.; HPLC (nova Pak C18.15/85 acetonitrile/0.1%H3PO4) 3.97 min (98.22%). 1H NMR (DMSO-d6) δ 11.08(s, 1H), 7.53-7.50 (d, J=8.3 Hz, 1H), 6.94(s, 1H), 6.84-6.81(d, J=8.3 Hz, 1H), 6.55(s,2H), 5.05-4.98(m, 1H), 2.87-1.99(m 4H); 13C NMR (DMSO-d6) δ 172.79,170.16, 167.65, 167.14, 155.13, 134.21, 125.22, 116.92, 116.17, 107.05, 48.58, 30.97, 22.22; Anal. Calcd for C13H11N3O4: C, 57.14; H, 4.06; N, 15.38. Found: C, 56.52-H, 4.17; N, 14.60.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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